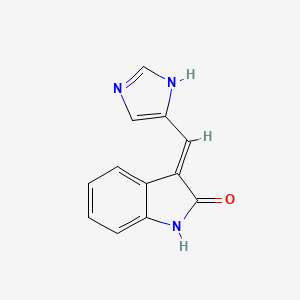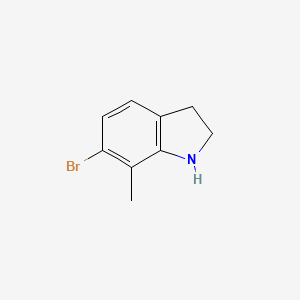
6-Bromo-7-methyl-indoline
Overview
Description
6-Bromo-7-methyl-indoline is a heterocyclic organic compound containing a bromine atom and a methyl group attached to an indole ring. It has an empirical formula of C9H8BrN and a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of indole derivatives like this compound has been a topic of interest in recent years . The Bartoli indole synthesis, which involves the use of functionalized vinyl magnesium bromide and nitrobenzenes, is one method that has been used to generate the essential 6,7-indolyne material .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1c(Br)ccc2cc[nH]c12 . This indicates that the compound has a bromine atom and a methyl group attached to an indole ring. Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit various biologically vital properties . The transformation of these molecules can be initiated by electromagnetic irradiation and changes in temperature, pH, redox potential, and polarity of a medium .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 110-116 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Electrophilic Aromatic Substitution: The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins, including 5-brominated spirobrassinol methyl ethers and 5-bromospiroindoline derivatives, via electrophilic substitution, highlights the utility of bromo-indoline compounds in creating compounds with potential anticancer activity (Očenášová et al., 2015).
- Radical Cyclization: A study focusing on vinyl radical cyclization using N-alkenyl-7-bromo-substituted hexahydroindolinones developed a method for synthesizing the octahydropyrrolo[3,2,1-ij]quinoline ring system, showcasing the versatility of bromo-substituted indolines in synthetic chemistry (Padwa et al., 2005).
Biological Activities and Applications
- Antiproliferative Activity: The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including bromo-substituted variants, showed significant antiproliferative activity against human leukemia and other cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2012).
- Antimicrobial and Antimalarial Activities: Compounds derived from brominated tryptophan, including 6-bromo-indole derivatives, demonstrated antimicrobial activity against Staphylococcus epidermidis and antimalarial activity, highlighting the potential of bromo-indoline compounds in developing new antimicrobial and antimalarial agents (Segraves & Crews, 2005).
Material Science and Other Applications
- Photochromic Materials: Studies on the synthesis and application of photochromic spiro[indoline-pyridobenzopyrans] and related bromo-substituted indoline derivatives have explored their use as fluorescent metal ion sensors, indicating potential applications in sensor technology and materials science (Voloshin et al., 2004).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 6-bromo-7-methyl-indoline is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
Future Directions
Indoles, including 6-Bromo-7-methyl-indoline, are significant heterocyclic systems in natural products and drugs . Their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research will likely continue to explore novel methods of synthesis and potential applications of these compounds .
properties
IUPAC Name |
6-bromo-7-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUCTVNFGEPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296576 | |
| Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186520-00-3 | |
| Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186520-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



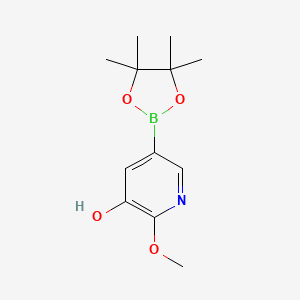
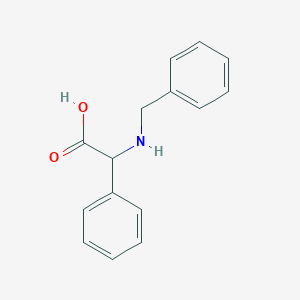
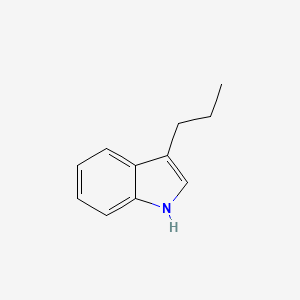

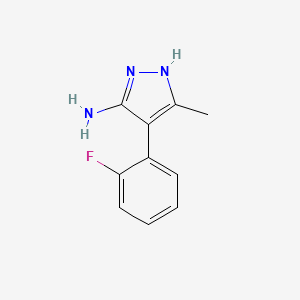
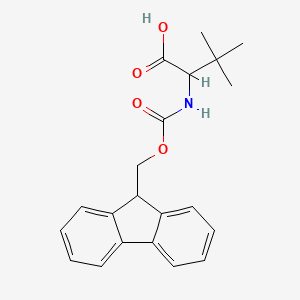
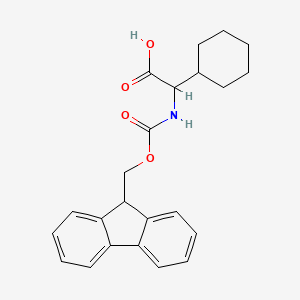
![6,6-Dimethyl-3-(methylsulfinyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B3248413.png)
![N-[2-(4-bromophenyl)ethyl]formamide](/img/structure/B3248414.png)
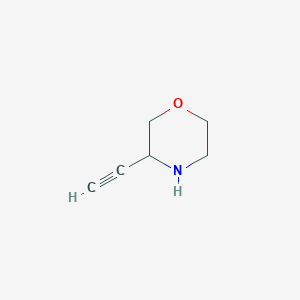
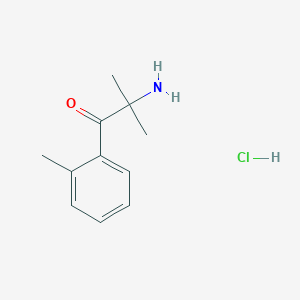
![N-[(3-amino-5-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B3248432.png)

